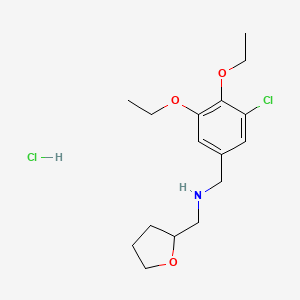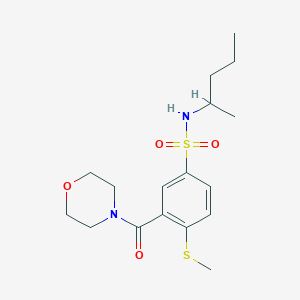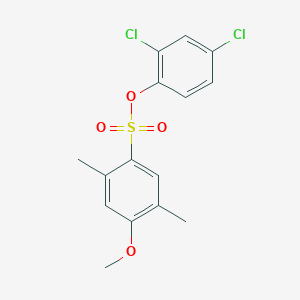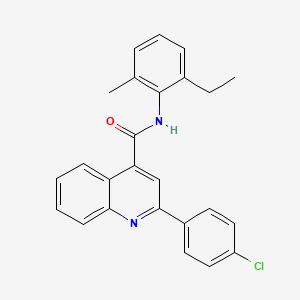
(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Übersicht
Beschreibung
(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as CDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDM belongs to a class of compounds called benzylamines, which have been studied for their ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the modulation of the Nrf2-Keap1 pathway, which is responsible for regulating cellular response to oxidative stress. (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to modulate the activity of various enzymes and signaling pathways that are involved in inflammation and cell death.
Biochemical and physiological effects:
(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to have beneficial effects on various biochemical and physiological parameters. Studies have shown that (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride can reduce oxidative stress, inflammation, and cell death in various tissues. (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its high purity and yield. (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is also stable under various storage conditions, which makes it easy to handle in lab settings. One limitation of using (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is its relatively high cost compared to other compounds that have similar effects.
Zukünftige Richtungen
There are several future directions for research on (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride and its effects on various biological pathways. Additionally, studies are needed to optimize the synthesis of (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride and develop more efficient methods for its production.
Wissenschaftliche Forschungsanwendungen
(3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various fields of research. One major area of interest is its neuroprotective effects. Studies have shown that (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride can protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. (3-chloro-4,5-diethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to have anti-inflammatory effects in other tissues, such as the liver and kidneys.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3.ClH/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13;/h8-9,13,18H,3-7,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIRVAJBGIQBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B4752482.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)

![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)
![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)




![ethyl 4-(3-phenylpropyl)-1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4752552.png)

![N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea](/img/structure/B4752569.png)

